molecular formula C9H20N2O B13189286 N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide

Cat. No.: B13189286
M. Wt: 172.27 g/mol
InChI Key: SWXUJDNOCZVOFT-UHFFFAOYSA-N
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Description

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide is a chemical compound with the CAS Number 380828-55-7 and a molecular formula of C 9 H 20 N 2 O, corresponding to a molecular weight of 172.27 g/mol . This reagent is provided as a high-purity material for research and development purposes. Compounds with this structural motif, featuring both amino and amido functional groups on a branched carbon backbone, are of significant interest in chemical synthesis and materials science research. Structurally similar amino-amido compounds have been investigated as ligands in the development of advanced metal-organic precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes . These precursors are crucial for depositing uniform thin films of metals like manganese, which have applications in solid-state electrolytes, magnetic materials, and microelectronics . The branched hydrocarbon structure of this compound may contribute to desirable properties in such applications, including enhanced volatility and thermal stability . Researchers should handle this material with care. It is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated environment. The recommended storage conditions are in a dark place, under an inert atmosphere, and at room temperature . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H20N2O/c1-8(2,3)7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12)

InChI Key

SWXUJDNOCZVOFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C)(C)CN

Origin of Product

United States

Preparation Methods

Direct Amination of 2-Amino-2-methyl-1-propanol

Methodology Overview:

This approach involves the reaction of 2-amino-2-methyl-1-propanol (AMP) with formaldehyde under controlled conditions to produce the amino alcohol, which is then converted into the amide. The process is well-documented in patent literature, notably US3402203A, which outlines a process for synthesizing N,N-dimethylamino alcohols through formaldehyde reactions.

Key Steps:

  • Reaction of AMP with Formaldehyde:

    • The process involves heating AMP with formaldehyde in a molar ratio of at least 3:1 (formaldehyde to amine).
    • The reaction temperature ranges from about 100°C to 200°C, typically around 150°C, under autoclave conditions to facilitate the formation of N,N-dimethylamino derivatives.
    • The reaction proceeds via a Mannich-type mechanism, where formaldehyde reacts with the amino alcohol to introduce methyl groups on the nitrogen atom.
  • Isolation of the Amino Alcohol:

    • After completion, the mixture is cooled, and water is removed by azeotropic distillation.
    • The amino alcohol intermediate, N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide , is purified through distillation or crystallization.
  • Conversion to Amide:

    • The amino alcohol can be directly converted into the amide through amidation with appropriate acylating agents, such as acyl chlorides or anhydrides, under mild conditions.

Supporting Data:

Parameter Conditions Remarks
Reaction temperature 100–200°C Optimal around 150°C
Molar ratio of formaldehyde to amine ≥3:1 Ensures complete methylation
Reaction medium Autoclave with inert atmosphere Prevents oxidation
Purification Distillation or crystallization Ensures high purity

Multi-Step Synthesis via Nitration and Hydrogenation

Methodology Overview:

An alternative synthesis involves nitration of isobutylene derivatives, followed by reduction and amidation, as described in patent US3402203A and related chemical literature. This pathway is more complex but allows for precise control over the substitution pattern.

Key Steps:

  • Preparation of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol:

    • Nitration of pyrazole derivatives yields nitro-substituted intermediates.
    • These intermediates are then subjected to nucleophilic substitution with isobutylene oxide, forming amino alcohols.
  • Hydrogenation and Reduction:

    • The nitro groups are reduced to amino groups using catalytic hydrogenation (e.g., with nickel or palladium catalysts).
    • Conditions typically involve hydrogen gas at moderate pressures (around 267 atm) and temperatures (~30°C).
  • Amidation:

    • The amino alcohol is then reacted with acyl chlorides or anhydrides to form the desired amide.
    • This step involves standard amidation conditions, such as reaction with oxalyl chloride to generate acid chlorides, followed by reaction with ammonia or amines.

Supporting Data:

Step Conditions Yield Remarks
Nitration Controlled temperature (~0°C to room temp) Variable Selective nitration of pyrazoles
Hydrogenation 30°C, 267 atm H₂ ~70% Catalytic hydrogenation of nitro groups
Amidation Room temp, inert atmosphere High Using acyl chlorides or anhydrides

Additional Considerations and Notes

  • Reaction Conditions Optimization:

    • Temperature, molar ratios, and reaction time are critical parameters influencing yield and purity.
    • Use of inert atmospheres (nitrogen or argon) minimizes oxidation.
    • Purification typically involves distillation, recrystallization, or chromatography, depending on the intermediate's physical state.
  • Safety and Handling:

    • Formaldehyde and nitro compounds are hazardous; proper ventilation and protective equipment are mandatory.
    • Hydrogenation reactions require specialized equipment to handle high-pressure gases safely.
  • Environmental and Economic Aspects:

    • The process's sustainability depends on reagent recovery and waste management, especially for formaldehyde and nitro compounds.

Summary Table of Preparation Methods

Method Key Reagents Main Steps Advantages Limitations
Direct Amination Formaldehyde, AMP Mannich reaction, distillation Simpler, high yield Requires precise control of molar ratios
Nitration-Reduction Pyrazole derivatives, nitro compounds Nitration, catalytic hydrogenation, amidation Suitable for complex derivatives Multi-step, safety concerns

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amines.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares key features with several analogs:

  • Pivalamide backbone : Common in compounds like N-(pyridinyl)-2,2-dimethylpropanamides (e.g., N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide, 1b ) and N-(aryl)-2,2-dimethylpropanamides (e.g., N-(5-chloro-2-nitrophenyl)-2,2-dimethylpropanamide, I ).
  • Amino substituents: Similar to (S)-2-amino-N,N-dimethylpropanamide ( ), though the latter lacks the branched pivalamide group.

Key Observations :

  • High-yield reactions : Pyridinyl derivatives (e.g., 1b , 96% yield) are efficiently synthesized via acylation, while iodinated analogs (43 ) require cryogenic conditions (-78°C) and yield 70% .
  • Purification methods : Silica plug chromatography (for 43 ) and column chromatography (for 1b ) are standard .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP PSA (Ų) Melting Point (°C) Physical State
N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide C9H19N2O 171.26 ~1.5* ~60 - Likely solid
N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide C11H14ClNO2 243.69 3.68 52.8 - Solid
N-(3-bromopyridin-2-yl)-2,2-dimethylpropanamide C10H13BrN2O 257.13 3.48 45.5 - Solid
(S)-2-amino-N,N-dimethylpropanamide C5H12N2O 116.16 -0.21 55.1 - Liquid or low-m.p.

Notes:

  • LogP trends: Bulky pivalamide groups increase lipophilicity (e.g., LogP = 3.48 for bromopyridinyl analog vs. ~1.5 estimated for the target compound due to the polar amino group).
  • PSA: The target compound’s amino group elevates PSA (~60 Ų), enhancing water solubility compared to halogenated analogs (PSA ~45–53 Ų) .

Biological Activity

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide, also known as a specific amide derivative, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H15N2OC_7H_{15}N_2O. It features a branched structure that contributes to its unique biological properties. The compound is characterized by:

  • Molecular Weight : 129.21 g/mol
  • Boiling Point : Approximately 167.2 °C
  • Melting Point : Estimated at 8.72 °C
  • LogP : -0.61, indicating its hydrophilicity.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Cellular Necrosis : The compound has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIP1), which plays a crucial role in necroptosis, a form of programmed cell death distinct from apoptosis .
  • Modulation of Neurotransmitter Activity : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially affecting mood and cognition.
  • Anti-inflammatory Properties : Some analogues of the compound have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
Necroptosis InhibitionInhibits RIP1, reducing necroptotic cell death
Anti-inflammatory EffectsDemonstrated potential to reduce inflammation
Neurotransmitter ModulationPossible effects on neurotransmitter levels

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Necroptosis : A study published in Journal of Medicinal Chemistry examined various amide derivatives for their ability to inhibit RIP1. The results indicated that this compound showed significant promise as a necroptosis inhibitor .
  • Anti-inflammatory Research : Research conducted on modified versions of this amide revealed that certain analogues exhibited anti-inflammatory properties in animal models, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuropharmacological Studies : Investigations into the neuropharmacological effects of related compounds have suggested that they may enhance cognitive functions and mood stabilization through modulation of specific neurotransmitter pathways .

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